6-Methyl-2-(3-nitrobenzoyl)pyridine

Descripción general

Descripción

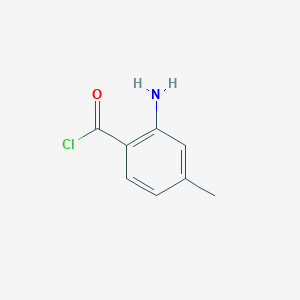

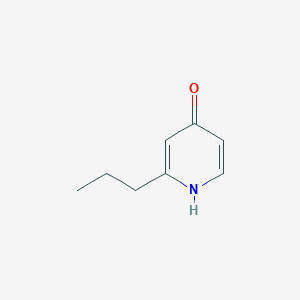

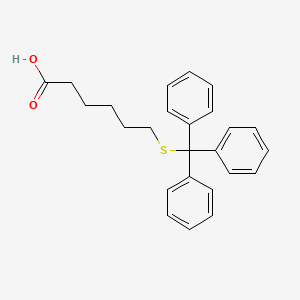

The compound "6-Methyl-2-(3-nitrobenzoyl)pyridine" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, substituted with a methyl group at the 6th position and a 3-nitrobenzoyl group at the 2nd position. This compound is of interest due to its potential applications in the synthesis of various polymers and other organic materials.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acylation, nitration, and reduction reactions. For instance, the synthesis of a similar diamine monomer, 2,6-Bis(3-aminobenzoyl)pyridine (BABP), is achieved by the Friedel–Crafts acylation of benzene with 2,6-pyridinedicarbonyl chloride to form 2,6-Dibenzoylpyridine (DBPY), followed by nitration with nitric acid to form a dinitro compound, and subsequent reduction using SnCl2 in ethanol . Although the exact synthesis of "6-Methyl-2-(3-nitrobenzoyl)pyridine" is not detailed in the provided papers, similar synthetic routes could be employed, with modifications to protect the methyl group during the reactions.

Molecular Structure Analysis

The molecular structure of compounds closely related to "6-Methyl-2-(3-nitrobenzoyl)pyridine" has been determined using techniques such as X-ray diffraction and quantum chemical DFT analysis . These studies reveal that the molecules consist of nearly planar pyridine subunits with various substituents affecting the overall conformation and intermolecular interactions, such as hydrogen bonding, which can lead to dimer formation in the crystal structure .

Chemical Reactions Analysis

The reactivity of the pyridine nucleus in "6-Methyl-2-(3-nitrobenzoyl)pyridine" can be inferred from related compounds. Pyridine derivatives can undergo various chemical reactions, including nucleophilic substitution, due to the electron-withdrawing effect of the nitro group, which can activate the ring towards such reactions. Additionally, the presence of the nitro group can lead to the formation of hydrogen bonds, influencing the compound's reactivity and the formation of molecular adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of "6-Methyl-2-(3-nitrobenzoyl)pyridine" can be predicted based on the properties of similar compounds. For example, the presence of the nitro group is likely to increase the compound's melting point and boiling point due to the increased polarity and potential for intermolecular hydrogen bonding. The solubility of such compounds in organic solvents can vary depending on the nature of the substituents and the overall molecular structure . The vibrational spectra, such as IR and Raman, can provide insights into the functional groups present and their interactions within the molecule .

Aplicaciones Científicas De Investigación

-

Synthesis of 2-Pyridones

- Field : Organic Chemistry

- Application : 2-Pyridones and its derivatives have extensive applications in many fields such as biology, natural products, dyes, and fluorescents . A novel synthesis of amino-substituted-2-pyridone has been reported .

- Method : The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone. This reaction was carried out using a palladium catalyst under microwave irradiation .

- Results : The reaction succeeded in producing 2-pyridones in good-to-high yields .

-

Antitubulin Agents

- Field : Medicinal Chemistry

- Application : Two novel series of compounds based on the 4,5,6,7-tetrahydrothieno [2,3- c ]pyridine molecular skeleton were designed, synthesized, and evaluated for antiproliferative activity on a panel of cancer cell lines .

- Method : The compounds were synthesized and then evaluated for their antiproliferative activity on a panel of cancer cell lines .

- Results : The 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative and its 6-ethoxycarbonyl homologue were identified as new antiproliferative agents that inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .

-

Pyridinium Salts

- Field : Organic Chemistry

- Application : Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals. They have played an intriguing role in a wide range of research topics .

- Method : The review highlights the synthetic routes and reactivity of pyridinium salts .

- Results : Pyridinium salts have importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

-

Antimicrobial and Antiviral Activities

- Field : Medicinal Chemistry

- Application : Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .

- Method : The methods of synthesis of pyridine compounds, their antimicrobial and antiviral activities, the correlation of pharmaceutical properties with various groups present in molecules as well as the binding mode from Molecular Docking Studies are reviewed .

- Results : Pyridine compounds have shown promising results in the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus .

-

Organocatalyst for Ester Aminolysis

- Field : Organic Chemistry

- Application : It was found that 6-halo-2-pyridones catalyzed ester aminolysis in which not only reactive aryl esters but also relatively less reactive methyl and benzyl esters could be used as a substrate .

- Method : The reaction could be performed without strictly dry and anaerobic conditions and the 6-chloro-2-pyridone catalyst could be recovered quantitatively after reaction .

-

Antibacterial Activities

- Field : Medicinal Chemistry

- Application : Pyridine derivatives are of special interest due to their solubility. Some of the newly synthesized pyridine compounds are found to inhibit multidrug-resistant S. aureus (MRSA) .

- Method : The review highlights the chemistry, recent synthetic techniques, and bacterial preventative activity of pyridine derivatives .

- Results : Pyridine scaffold bearing poor basicity generally improves water solubility in pharmaceutically potential molecules and has led to the discovery of numerous broad-spectrum therapeutic agents .

Safety And Hazards

Propiedades

IUPAC Name |

(6-methylpyridin-2-yl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-9-4-2-7-12(14-9)13(16)10-5-3-6-11(8-10)15(17)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLWAOBYBYAZHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801232096 | |

| Record name | Methanone, (6-methyl-2-pyridinyl)(3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801232096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-(3-nitrobenzoyl)pyridine | |

CAS RN |

39574-42-0 | |

| Record name | Methanone, (6-methyl-2-pyridinyl)(3-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39574-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (6-methyl-2-pyridinyl)(3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801232096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)

![Spiro[4.5]decan-8-amine hydrochloride](/img/structure/B1321383.png)